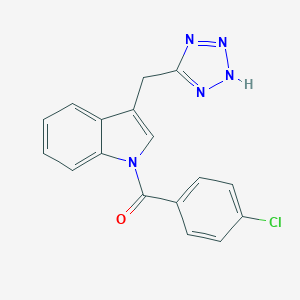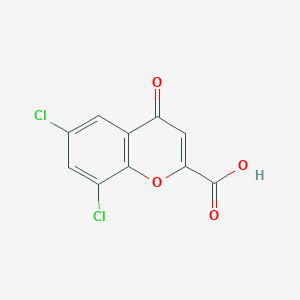
6,8-Dichlorochromone-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dichlorochromone-2-carboxylic acid is a chemical compound that is of interest in various fields of research due to its potential applications. While the provided papers do not directly discuss 6,8-Dichlorochromone-2-carboxylic acid, they do provide insights into related compounds and their synthesis, which can be informative for understanding the chemical and physical properties of 6,8-dichlorinated chromones.
Synthesis Analysis
The synthesis of related chromone carboxylic acids has been explored in the literature. For instance, an efficient and high-yielding synthetic route for 5-amino-6-chlorochroman-8-carboxylic acid, a key intermediate for several potent 5-HT4 receptor agonists, has been developed. This synthesis avoids the use of toxic and corrosive reagents and operates at room temperature, which is beneficial for scaling up the production of such compounds . Another synthesis describes the preparation of a deuterated chromone carboxylic acid, which is used as a mass spectrometric stable isotope internal standard . These methods could potentially be adapted for the synthesis of 6,8-Dichlorochromone-2-carboxylic acid by applying similar principles and modifications.
Molecular Structure Analysis
The molecular structure of chromone derivatives is crucial for their biological activity and physical properties. One of the papers provides the X-ray crystal structure of a related compound, 6-fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid, which is monoclinic with specific unit cell dimensions. This information is valuable for understanding the three-dimensional arrangement of atoms in chromone carboxylic acids and can be used to infer the potential molecular structure of 6,8-Dichlorochromone-2-carboxylic acid .
Chemical Reactions Analysis
Although the provided papers do not detail chemical reactions specific to 6,8-Dichlorochromone-2-carboxylic acid, they do mention reactions pertinent to similar chromone carboxylic acids. For example, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves substitution and hydrolysis steps, which are common reactions in the chemistry of carboxylic acid derivatives . These reactions could potentially be relevant to the chemical behavior of 6,8-Dichlorochromone-2-carboxylic acid under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromone carboxylic acids are influenced by their molecular structure. For instance, the crystallographic data provided for a related compound indicates a specific density, which can be an important factor in the compound's solubility and stability . The synthesis methods described in the papers also suggest that these compounds can be obtained in high purity, which is essential for their application in pharmaceuticals and other industries .
Wissenschaftliche Forschungsanwendungen
Synthesis and Optimization
6,8-Dichlorochromone-2-carboxylic acid, although not directly mentioned, is closely related to chromone-2-carboxylic acids, which have been the subject of synthesis optimization studies. These studies focus on improving the synthetic routes for chromone-based compounds due to their relevance in developing multitarget-directed ligands. For example, the optimization of the synthetic route for chromone-2-carboxylic acids was achieved by employing microwave-assisted processes, adjusting reaction parameters to improve yield and purity, and avoiding tedious purification processes. This optimization is crucial for speeding up the discovery of chromone-based ligands with potential applications in drug development and chemical research (Cagide, Oliveira, Reis, & Borges, 2019).
Regioselective Cross-Coupling Reactions
The study of regioselective cross-coupling reactions of boronic acids with dihalo heterocycles has implications for the synthesis of derivatives of dichlorochromone-2-carboxylic acid. These reactions demonstrate the utility of the carboxylic acid anion moiety as a directing group, enabling the selective synthesis of substituted nicotinic acids and triazoles. This research is foundational for developing synthetic strategies for chromone derivatives, including those with dichloro substitutions (Houpis, Liu, Wu, Yuan, Wang, & Nettekoven, 2010).
Antioxidant Properties and Biological Activities
Chromone derivatives, including chromone-2-carboxylic acids and related compounds, have been isolated from natural sources and evaluated for their biological activities. For instance, water-soluble chromone derivatives from Halenia elliptica exhibited significant inhibitory effects against the hepatitis B virus (HBV) without showing significant cytotoxicity. This suggests potential therapeutic applications for chromone derivatives, including 6,8-dichlorochromone-2-carboxylic acid, in treating viral infections (Sun, Liu, Huang, & Yu, 2012).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6,8-dichloro-4-oxochromene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2O4/c11-4-1-5-7(13)3-8(10(14)15)16-9(5)6(12)2-4/h1-3H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTRRPXNRFANIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C=C(O2)C(=O)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358567 |
Source


|
| Record name | 6,8-Dichlorochromone-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dichlorochromone-2-carboxylic acid | |
CAS RN |
16722-38-6 |
Source


|
| Record name | 6,8-Dichlorochromone-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

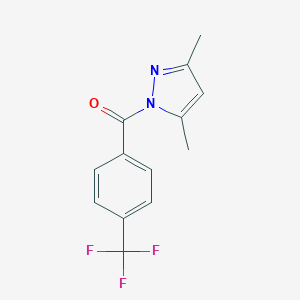

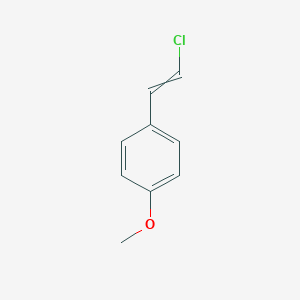
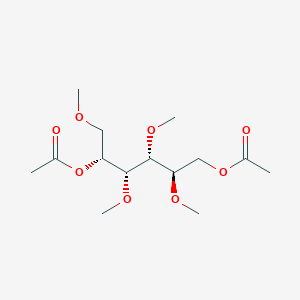
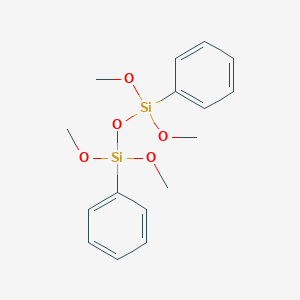
![1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol](/img/structure/B100838.png)
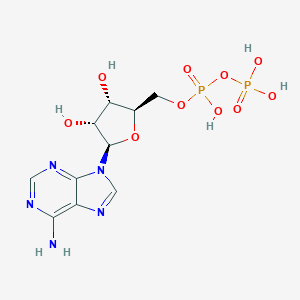

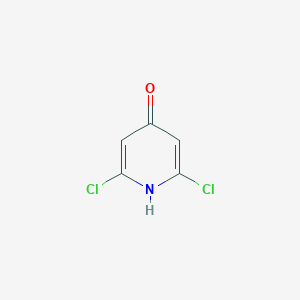
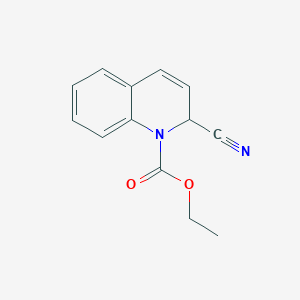

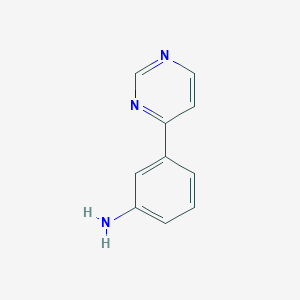
![Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)-](/img/structure/B100855.png)
